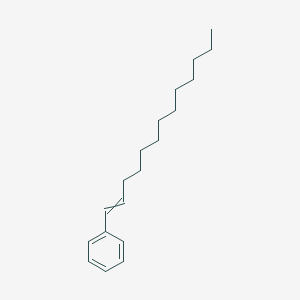
(Tridec-1-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Tridec-1-en-1-yl)benzene is an organic compound with the molecular formula C19H30. It consists of a benzene ring substituted with a tridecenyl group at the first carbon position. This compound is part of the alkylbenzene family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Tridec-1-en-1-yl)benzene typically involves the Friedel-Crafts alkylation reaction. This reaction is carried out by reacting benzene with tridec-1-ene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar Friedel-Crafts alkylation process. the reaction is scaled up, and continuous flow reactors may be used to enhance efficiency and yield. The reaction conditions are optimized to ensure high selectivity and minimal by-product formation.
Analyse Chemischer Reaktionen
Types of Reactions
(Tridec-1-en-1-yl)benzene undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation reactions in the presence of a palladium catalyst to form the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3/H2SO4
Reduction: H2/Pd
Substitution: HNO3/H2SO4 (nitration), SO3/H2SO4 (sulfonation), Br2/FeBr3 (bromination)
Major Products Formed
Oxidation: Benzoic acid derivatives
Reduction: Tridecylbenzene
Substitution: Nitrobenzene, sulfonylbenzene, bromobenzene derivatives
Wissenschaftliche Forschungsanwendungen
(Tridec-1-en-1-yl)benzene has several scientific research applications:
Biology: Investigated for its potential biological activities and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (Tridec-1-en-1-yl)benzene in chemical reactions involves the formation of reactive intermediates such as carbocations during electrophilic aromatic substitution reactions. The benzene ring acts as a nucleophile, attacking electrophiles to form sigma complexes, which then undergo deprotonation to restore aromaticity . In oxidation reactions, the benzylic hydrogen is abstracted, leading to the formation of benzylic radicals or carbocations, which are further oxidized to carboxylic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Tridecene: An alkene with the molecular formula C13H26, similar in structure but lacking the benzene ring.
1-Tridecen-1-ylbenzene: A compound with a similar structure but different substitution pattern on the benzene ring.
Uniqueness
(Tridec-1-en-1-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of the tridecenyl group enhances its hydrophobicity and influences its interactions with other molecules, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
86847-29-2 |
|---|---|
Molekularformel |
C19H30 |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
tridec-1-enylbenzene |
InChI |
InChI=1S/C19H30/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19/h12-18H,2-11H2,1H3 |
InChI-Schlüssel |
LOBUZUWVRBVYEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-Nitrophenyl)methoxy]-1,1'-biphenyl](/img/structure/B14410331.png)
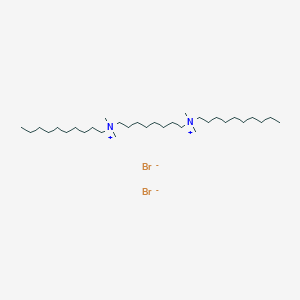
![6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14410345.png)
![dimethyl 2-[(E)-dodec-1-enyl]butanedioate](/img/structure/B14410352.png)
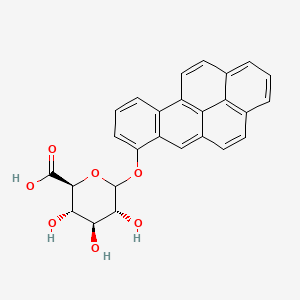
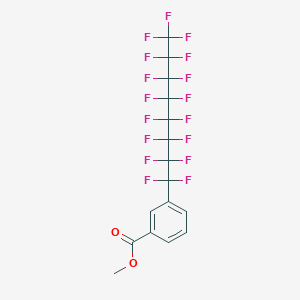
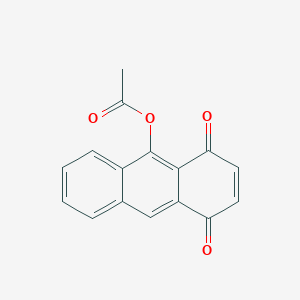
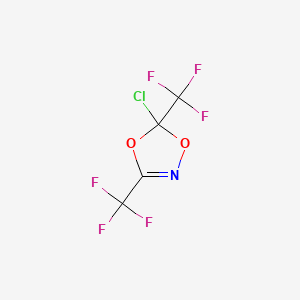
![2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14410390.png)
![3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol](/img/structure/B14410394.png)
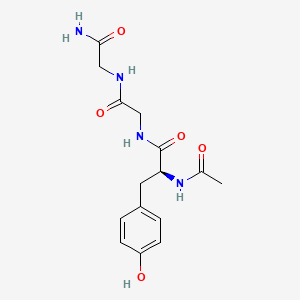
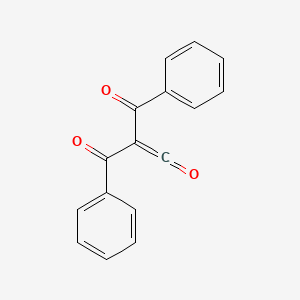
![(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14410407.png)
